α-Synuclein Fibril Binding Affinity: Emrusolmin vs. Close Structural Analogs
Emrusolmin (anle138b) exhibits a 12-fold higher binding affinity for α-synuclein fibrils compared to the closely related analog anle186b, and approximately 30-fold higher than sery313b [1]. This differential binding is a direct measure of target engagement specificity, which correlates with the compound's superior in vivo efficacy [2].
| Evidence Dimension | Binding affinity (Kd) to α-synuclein fibrils |
|---|---|
| Target Compound Data | 190 ± 120 nM (0.19 ± 0.12 μM) |
| Comparator Or Baseline | anle186b: 2.3 ± 1.5 μM; sery313b: >5 μM (estimated) |
| Quantified Difference | anle138b affinity is ~12x higher than anle186b; ~30x higher than sery313b |
| Conditions | Fluorescence spectroscopy; in vitro binding assay with recombinant α-synuclein fibrils |
Why This Matters
This 12- to 30-fold higher binding affinity directly translates to greater target engagement at lower concentrations, reducing off-target risks and enabling more robust in vivo efficacy.
- [1] Deeg AA, Reiner AM, Schmidt F, et al. Anle138b and related compounds are aggregation specific fluorescence markers and reveal high affinity binding to α-synuclein aggregates. Biochim Biophys Acta Gen Subj. 2015;1850(9):1884-1890. doi:10.1016/j.bbagen.2015.05.021. View Source
- [2] Wagner J, Ryazanov S, Leonov A, et al. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease. Acta Neuropathol. 2013;125(6):795-813. doi:10.1007/s00401-013-1114-9. View Source
